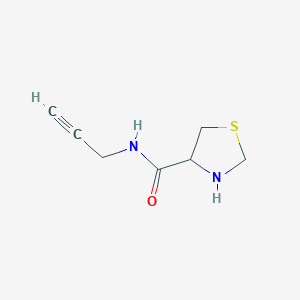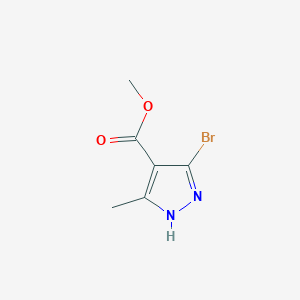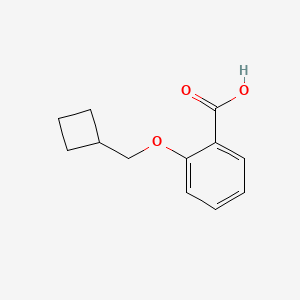
N-2-Propyn-1-yl-4-thiazolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-Propyn-1-yl-4-thiazolidinecarboxamide is a compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol. It is primarily used in the synthesis of small-sized HIV protease inhibitors. This compound is known for its unique structure, which includes a thiazolidine ring and a propynyl group, making it a valuable building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Propyn-1-yl-4-thiazolidinecarboxamide typically involves the reaction of thiazolidine-4-carboxylic acid with propargylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-2-Propyn-1-yl-4-thiazolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The propynyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
N-2-Propyn-1-yl-4-thiazolidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of HIV protease inhibitors.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Its role in the synthesis of HIV protease inhibitors highlights its importance in medicinal chemistry and drug development.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-2-Propyn-1-yl-4-thiazolidinecarboxamide involves its interaction with specific molecular targets. In the context of HIV protease inhibitors, the compound acts by binding to the active site of the HIV protease enzyme, thereby preventing the cleavage of viral polyproteins. This inhibition disrupts the maturation of the virus, rendering it non-infectious.
Comparison with Similar Compounds
Similar Compounds
L-2-oxothiazolidine-4-carboxylic acid propargyl amide: This compound is a cell-penetrant, potent, and selective competitive inhibitor of cystathionine-γ-lyase.
2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide: Another similar compound used in pharmaceutical testing.
Uniqueness
N-2-Propyn-1-yl-4-thiazolidinecarboxamide is unique due to its specific structure, which includes both a thiazolidine ring and a propynyl group. This combination makes it particularly effective in the synthesis of small-sized HIV protease inhibitors, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C7H10N2OS/c1-2-3-8-7(10)6-4-11-5-9-6/h1,6,9H,3-5H2,(H,8,10) |
InChI Key |
DHZNDWNQSDBIBA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1CSCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B13450303.png)





![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)



![tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13450386.png)



